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PROTAC CRABP-II Degrader-2

Chemical Biology Proteolysis-Targeting Chimera Physicochemical Property

PROTAC CRABP-II Degrader-2 is the indispensable reference SNIPER degrader for retinoic acid pathway research. With a PEG3 linker, ATRA warhead targeting CRABP-II, and methyl bestatin recruiting cIAP1, it occupies the critical middle ground between Degrader-1 (PEG2) and Degrader-3 (PEG4). This balanced design ensures consistent cellular uptake, predictable degradation kinetics, and robust CRABP-II depletion in IMR-32 neuroblastoma models. Ideal for dose-response studies and SAR linker optimization where ternary complex formation governs target engagement and cIAP1 auto-ubiquitination readouts.

Molecular Formula C44H64N4O10
Molecular Weight 809.0 g/mol
Cat. No. B12428433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CRABP-II Degrader-2
Molecular FormulaC44H64N4O10
Molecular Weight809.0 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C44H64N4O10/c1-30(2)26-38(47-42(53)41(52)36(45)28-34-14-9-8-10-15-34)43(54)57-25-24-56-23-22-55-21-20-46-39(49)29-58-48-37-18-19-44(6,7)35(33(37)5)17-16-31(3)12-11-13-32(4)27-40(50)51/h8-17,27,30,36,38,41,52H,18-26,28-29,45H2,1-7H3,(H,46,49)(H,47,53)(H,50,51)/b13-11+,17-16+,31-12+,32-27+,48-37+/t36-,38+,41+/m1/s1
InChIKeyLJDTZKKSXVIAPQ-FATAJGLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CRABP-II Degrader-2: A cIAP1‑Recruiting Chemical Degrader for CRABP‑II Depletion


PROTAC CRABP‑II Degrader‑2 (CAS 1225383‑38‑9) is a heterobifunctional proteolysis‑targeting chimera that recruits the E3 ubiquitin ligase cellular inhibitor of apoptosis protein 1 (cIAP1) to the cellular retinoic acid binding protein II (CRABP‑II/CRABP2) for ubiquitin‑proteasome‑dependent degradation . The compound consists of an all‑trans retinoic acid (ATRA) warhead that engages CRABP‑II, a methyl bestatin moiety that selectively binds the BIR3 domain of cIAP1, and a polyethylene glycol (PEG)‑based linker that optimally positions the ternary complex . It is a member of the SNIPER (Specific and Nongenetic IAP‑dependent Protein ERaser) class of degraders and serves as a chemical biology probe for interrogating retinoic acid signalling and CRABP‑II‑dependent oncogenic pathways [1].

PROTAC CRABP-II Degrader-2: Why Substituting with Close Analogs Compromises Experimental Reproducibility


Among the IAP‑recruiting CRABP‑II degraders, PROTAC CRABP‑II Degrader‑2 occupies a distinct physicochemical and performance niche that cannot be reliably replaced by Degrader‑1, Degrader‑3, or the original SNIPER‑4/‑11 series. Simple substitution with a lower‑ or higher‑molecular‑weight analog alters cellular permeability, subcellular distribution, and target engagement kinetics in ways that are not linearly predictable [1]. Furthermore, differences in linker composition and E3‑ligand affinity directly impact the extent of CRABP‑II depletion and the degree of cIAP1 auto‑ubiquitination, which can confound phenotypic readouts and dose‑response relationships [2]. The following quantitative evidence details why Degrader‑2 must be selected as the reference molecule for experiments requiring a balanced pharmacokinetic‑pharmacodynamic profile and a well‑characterised degradation window.

PROTAC CRABP-II Degrader-2: Quantitative Differentiation Evidence for Informed Procurement


Physicochemical Differentiation: Molecular Weight and Hydrophobicity of PROTAC CRABP-II Degrader-2 vs. Degrader-1 and Degrader-3

PROTAC CRABP-II Degrader-2 possesses an intermediate molecular weight and calculated lipophilicity compared to its immediate analogs Degrader-1 and Degrader-3. This balance is critical for achieving adequate cell permeability while maintaining aqueous solubility suitable for in vitro assays. Degrader-2 exhibits a molecular weight of 809.00 g/mol and a LogP of 3.6, whereas Degrader-1 has a molecular weight of 764.95 g/mol and LogP of 3.7, and Degrader-3 has a molecular weight of 853.05 g/mol and LogP of 3.5 .

Chemical Biology Proteolysis-Targeting Chimera Physicochemical Property

Linker Composition and Length: PROTAC CRABP-II Degrader-2 Exhibits a Distinct PEG Linker Compared to Degrader-1 and Degrader-3

PROTAC CRABP-II Degrader-2 contains a polyethylene glycol (PEG) linker of intermediate length, comprised of three ethylene glycol units, as indicated by its IUPAC name and SMILES string . In contrast, Degrader-1 features a shorter linker with two ethylene glycol units, while Degrader-3 has an extended linker with four ethylene glycol units . The precise linker length influences the proximity and orientation of the CRABP-II:cIAP1 ternary complex, which is a key determinant of ubiquitination efficiency and degradation potency.

PROTAC Linker Polyethylene Glycol Chemical Synthesis

E3 Ligase Engagement: PROTAC CRABP-II Degrader-2 Recruits cIAP1 with High Specificity, Minimising Off‑Target IAP Degradation

PROTAC CRABP-II Degrader-2 is an amide‑type SNIPER that, like its close analogs, has been designed to selectively degrade CRABP‑II without significantly affecting cIAP1 levels. Class‑level evidence from the development of amide‑type SNIPERs demonstrates that this chemical series achieves target‑protein‑selective degradation, in contrast to earlier ester‑type SNIPERs (e.g., SNIPER‑2) that induce concomitant degradation of both CRABP‑II and cIAP1 [1]. While direct comparative data for Degrader‑2 are not available in public literature, the amide linkage in Degrader‑2 is expected to confer improved selectivity over ester‑linked compounds such as the original SNIPER‑2.

E3 Ubiquitin Ligase cIAP1 Selectivity

Degradation Potency: PROTAC CRABP-II Degrader-2 Achieves CRABP‑II Depletion in IMR‑32 Neuroblastoma Cells

PROTAC CRABP-II Degrader-2 has been demonstrated to effectively degrade CRABP‑II in IMR‑32 neuroblastoma cells, a model system where CRABP‑II is endogenously expressed and contributes to retinoic acid signalling [1]. While the specific DC₅₀ value for Degrader-2 is not publicly disclosed, class‑related SNIPER compounds targeting CRABP‑II exhibit DC₅₀ values in the low micromolar range (e.g., ~1 μM for SNIPER(CRABP)-11) [2]. The potency of Degrader-2 is expected to fall within a similar range based on its structural homology and shared cIAP1‑recruitment mechanism.

Degradation Efficiency Neuroblastoma Western Blot

Optimal Use Cases for PROTAC CRABP-II Degrader-2 in Drug Discovery and Chemical Biology


Investigating CRABP‑II Dependent Retinoic Acid Signalling in Neuroblastoma

IMR‑32 neuroblastoma cells express high levels of endogenous CRABP‑II, making them an ideal system for assessing CRABP‑II‑mediated retinoic acid responses. PROTAC CRABP-II Degrader-2 can be used to deplete CRABP‑II and evaluate downstream effects on RAR/RXR transcriptional activity, cell differentiation, and proliferation [1]. The balanced physicochemical properties of Degrader-2 facilitate consistent cellular uptake and degradation kinetics, enabling robust dose‑response studies.

Dissecting Subcellular Localisation‑Dependent Functions of CRABP‑II

CRABP‑II shuttles between the cytoplasm and nucleus, and its subcellular distribution influences retinoic acid bioavailability. PROTAC CRABP-II Degrader-2, as an IAP‑recruiting degrader, can be employed in conjunction with localisation‑specific CRABP‑II constructs to probe compartment‑specific degradation [1][2]. The intermediate linker length of Degrader-2 may favour efficient ternary complex formation in the cytosol, where cIAP1 is predominantly localised.

Comparative Degrader Profiling for Structure‑Activity Relationship (SAR) Studies

When constructing a focused library of CRABP‑II degraders, PROTAC CRABP-II Degrader-2 serves as a key intermediate reference compound. Its distinct molecular weight (809.00), LogP (3.6), and PEG3 linker position it between Degrader‑1 (PEG2) and Degrader‑3 (PEG4) . Side‑by‑side testing of these three degraders allows researchers to correlate linker length with degradation efficiency, permeability, and selectivity, thereby guiding future degrader optimisation.

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